5,6-dimethyl-2-phenylthieno[2,3-d]pyrimidin-4(3H)-one
Description
5,6-Dimethyl-2-phenylthieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound featuring a fused thiophene-pyrimidine scaffold. This structure is characterized by methyl groups at positions 5 and 6, a phenyl group at position 2, and a ketone at position 4 (Figure 1). Its synthesis typically involves multi-step protocols, such as condensation reactions between substituted oxazine-dione precursors and aromatic aldehydes, followed by cyclization under basic conditions .
Properties
IUPAC Name |
5,6-dimethyl-2-phenyl-3H-thieno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2OS/c1-8-9(2)18-14-11(8)13(17)15-12(16-14)10-6-4-3-5-7-10/h3-7H,1-2H3,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAYOCOYPAILNCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)NC(=N2)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have shown antimicrobial activity against pseudomonas aeruginosa, suggesting that this compound may also target bacterial cells.
Biological Activity
5,6-Dimethyl-2-phenylthieno[2,3-d]pyrimidin-4(3H)-one is a compound of significant interest due to its diverse biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.
- Molecular Formula : C14H12N2OS
- Molecular Weight : 256.32 g/mol
- CAS Number : 18593-46-9
The compound is characterized by its thienopyrimidine structure, which is known for various pharmacological effects. Understanding its chemical properties is crucial for exploring its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets:
- Antimicrobial Activity : Similar compounds have demonstrated antimicrobial effects against various strains of bacteria, including Pseudomonas aeruginosa and Staphylococcus aureus. The presence of the thienopyrimidine ring enhances this activity through mechanisms that may involve the inhibition of bacterial DNA synthesis or disruption of cell wall integrity .
- Antiproliferative Effects : Research indicates that derivatives of thienopyrimidine compounds exhibit antiproliferative effects against cancer cell lines such as HeLa and A549. These effects are often linked to the inhibition of key cellular pathways responsible for cell growth and division .
Table 1: Summary of Biological Activities
Case Studies
- Antimicrobial Efficacy : A study examining various thienopyrimidine derivatives found that compounds similar to this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) was determined for these compounds, revealing effective doses that inhibited bacterial growth without significant toxicity to human cells .
- Antiproliferative Activity : In vitro studies on cancer cell lines have shown that modifications in the thienopyrimidine structure can enhance antiproliferative activity. For instance, compounds with specific substituents at the 3-position demonstrated lower IC50 values, indicating higher potency against cancer cells. The mechanism involved may include the induction of apoptosis and cell cycle arrest .
Comparison with Similar Compounds
Substituents at Position 2
Substituents at Position 3
Fused-Ring Systems
- Benzimidazole-containing derivatives : Exhibit antiparasitic activity against Trichinella spiralis (95% efficacy at 5 mg/kg), surpassing albendazole .
- Tetrahydrobenzo-fused analogs : Show antihyperlipidemic activity, reducing serum triglycerides comparably to clofibrate .
Pharmacological Profile
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
